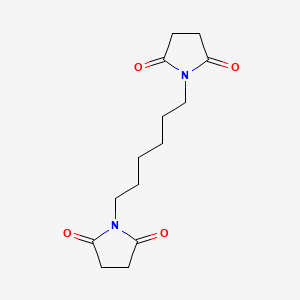
1,1'-Hexane-1,6-diyldipyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by the presence of two pyrrolidine-2,5-dione groups connected by a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione can be synthesized through the reaction of maleic anhydride with hexamethylenediamine . The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of 1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the imide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of maleic acid derivatives.
Reduction: Formation of hexamethylenediamine derivatives.
Substitution: Formation of various substituted imides.
Wissenschaftliche Forschungsanwendungen
1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the imide groups, which can undergo nucleophilic addition reactions. The compound can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that affect their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Methylenedi-4,1-phenylene)bismaleimide
- N,N’-(1,3-Phenylene)dimaleimide
- Bis-MAL-dPEG®11
- Bis-MAL-dPEG®3
- 6-Maleimidohexanoic acid
- Maleimide
- 1-(2-Aminoethyl)maleimide hydrochloride
Uniqueness
1,1’-Hexane-1,6-diyldipyrrolidine-2,5-dione is unique due to its hexane linker, which provides flexibility and allows for the formation of cross-linked networks with enhanced mechanical properties. This distinguishes it from other similar compounds that may have shorter or more rigid linkers .
Eigenschaften
CAS-Nummer |
13030-16-5 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)hexyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H20N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h1-10H2 |
InChI-Schlüssel |
PBFKSBAPGGMKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CCCCCCN2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


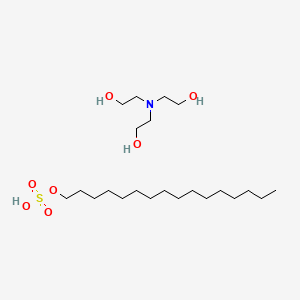
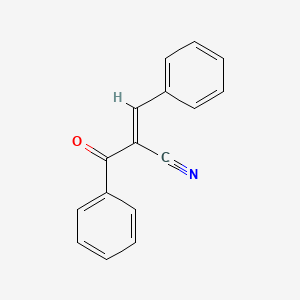
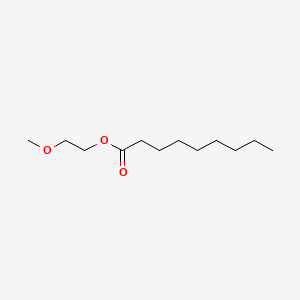
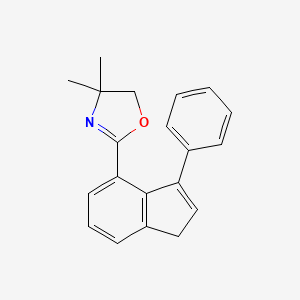
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)
![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)
![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
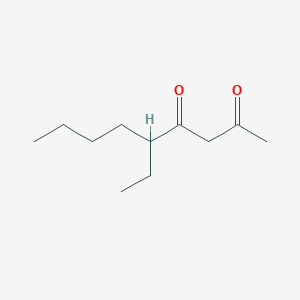
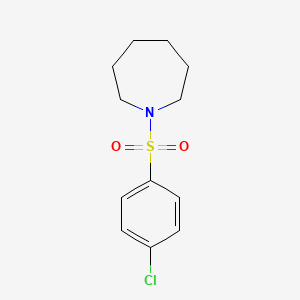

![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
